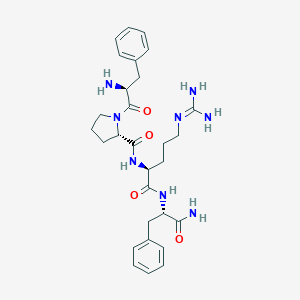
Fprf amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
FPRF amide is a peptide that has been studied extensively in scientific research due to its potential applications in various fields. FPRF amide is a neuropeptide that is found in the nervous system of many animals, including humans. It is believed to play a role in regulating various physiological processes, such as pain perception, inflammation, and immune response.
Aplicaciones Científicas De Investigación
FPRF amide has been studied extensively in scientific research due to its potential applications in various fields. It has been shown to play a role in regulating pain perception, inflammation, and immune response. FPRF amide has also been studied in the context of cancer research, as it has been shown to inhibit the growth of cancer cells. Additionally, FPRF amide has been studied in the context of neurodegenerative diseases, such as Alzheimer's disease, as it has been shown to have neuroprotective properties.
Mecanismo De Acción
The mechanism of action of FPRF amide is not fully understood, but it is believed to act through the activation of specific receptors in the nervous system. FPRF amide is known to bind to the formyl peptide receptor (FPR), which is expressed on various cells, including immune cells and neurons. Activation of FPR by FPRF amide leads to the activation of various signaling pathways, which can regulate various physiological processes.
Biochemical and Physiological Effects:
FPRF amide has been shown to have various biochemical and physiological effects. It has been shown to regulate pain perception by modulating the activity of nociceptive neurons. FPRF amide has also been shown to regulate inflammation by modulating the activity of immune cells. Additionally, FPRF amide has been shown to have neuroprotective properties, which may make it a potential therapeutic agent for neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using FPRF amide in lab experiments is that it is a well-characterized neuropeptide that has been extensively studied. This means that there is a large body of literature on the synthesis, mechanism of action, and physiological effects of FPRF amide. Additionally, FPRF amide is relatively easy to synthesize using SPPS, which makes it a convenient peptide to work with in the lab.
One limitation of using FPRF amide in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to interpret the results of experiments that involve FPRF amide. Additionally, FPRF amide is not a widely used neuropeptide, which means that there may be limited information available on its use in specific experimental contexts.
Direcciones Futuras
There are many potential future directions for research on FPRF amide. One area of research could be to further investigate the mechanism of action of FPRF amide, particularly with regards to its interactions with the FPR receptor. Additionally, future research could focus on the potential therapeutic applications of FPRF amide, particularly in the context of neurodegenerative diseases and cancer. Finally, future research could focus on the development of novel synthetic analogs of FPRF amide that may have improved pharmacological properties.
Métodos De Síntesis
The synthesis of FPRF amide involves the use of solid-phase peptide synthesis (SPPS). SPPS is a widely used method for the synthesis of peptides, including neuropeptides like FPRF amide. The process involves the stepwise addition of amino acids to a growing peptide chain, which is attached to a solid support. After the synthesis is complete, the peptide is cleaved from the solid support and purified using various chromatographic techniques.
Propiedades
Número CAS |
114892-66-9 |
|---|---|
Nombre del producto |
Fprf amide |
Fórmula molecular |
C29H40N8O4 |
Peso molecular |
564.7 g/mol |
Nombre IUPAC |
(2S)-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(2S)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C29H40N8O4/c30-21(17-19-9-3-1-4-10-19)28(41)37-16-8-14-24(37)27(40)35-22(13-7-15-34-29(32)33)26(39)36-23(25(31)38)18-20-11-5-2-6-12-20/h1-6,9-12,21-24H,7-8,13-18,30H2,(H2,31,38)(H,35,40)(H,36,39)(H4,32,33,34)/t21-,22-,23-,24-/m0/s1 |
Clave InChI |
SXWIQIQBTASPHK-ZJZGAYNASA-N |
SMILES isomérico |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=CC=C2)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N |
SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N |
SMILES canónico |
C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N |
Secuencia |
FPRF |
Sinónimos |
FPRF amide FPRF-amide Phe-Pro-Arg-Phe-amide Phe-Pro-Arg-Phe-NH2 phenylalanyl-prolyl-arginyl-phenylalaninamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




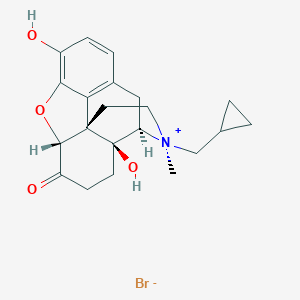
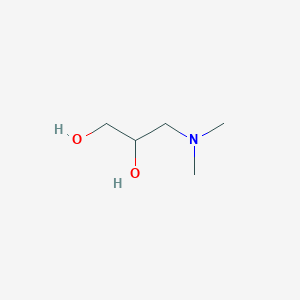
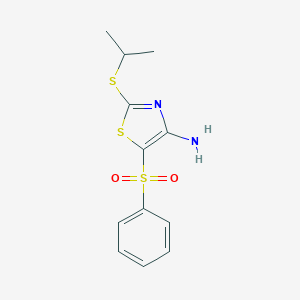

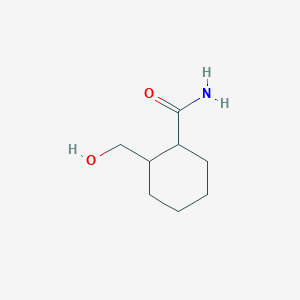




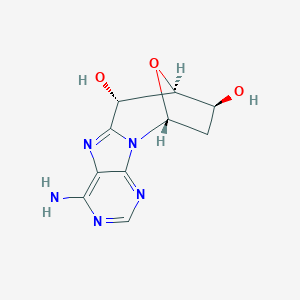
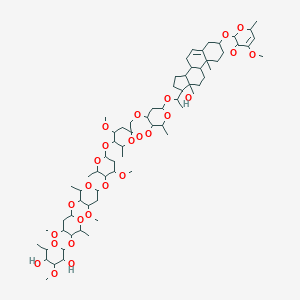

![2-(Aziridin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B52053.png)